4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid
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Overview
Description
4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of polycyclic compounds and has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit11β-HSD1 , an enzyme involved in cortisol metabolism .
Mode of Action
Based on its structural similarity to known11β-HSD1 inhibitors , it may interact with the enzyme’s active site, preventing it from converting cortisone to cortisol .
Biochemical Pathways
The inhibition of 11β-HSD1 affects the cortisol-cortisone shuttle , a key biochemical pathway in the regulation of glucocorticoid action. This can lead to changes in glucose metabolism, inflammation, and various other physiological processes .
Pharmacokinetics
Its molecular weight (323348) suggests it may have good oral bioavailability
Result of Action
The inhibition of 11β-HSD1 by this compound could potentially lead to a decrease in intracellular cortisol levels. This may have various effects, such as reducing inflammation and altering glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antiviral properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0: {2,6}.0 {8,10}]dodec-11-en-4-yl)ureas: These compounds have been studied for their antiviral activity.
Polycyclic N-amidoimides: These compounds are synthesized using similar methods and have shown potential in various applications.
Uniqueness: 4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0
Properties
IUPAC Name |
4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17-14-10-6-7-11(13-12(10)16(13)19(23)24)15(14)18(22)20(17)8-9-4-2-1-3-5-9/h1-7,10-16H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDBNKAXVDIPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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